Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Description

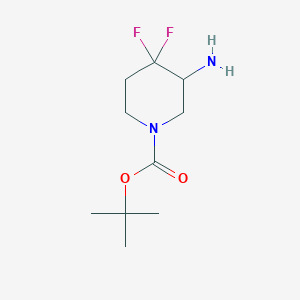

Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and two fluorine atoms at the 4-position. Key properties include:

- Molecular Formula: C₁₀H₁₈F₂N₂O₂

- Molecular Weight: 236.26 g/mol

- Stereochemistry: Available as (3S)- and (3R)-enantiomers (CAS 2055848-75-2 and 2091351-96-9, respectively) .

- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 150.8 Ų ([M-H]⁻) to 160.5 Ų ([M+Na]+) .

This compound is widely used as a chiral building block in medicinal chemistry, particularly for protease inhibitors and kinase-targeted therapies.

Properties

IUPAC Name |

tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCPPJQFZYGBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283718-72-8 | |

| Record name | tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoropiperidine-1-carboxylate with an appropriate amine source under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is typically purified through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Reaction Types

The compound exhibits reactivity primarily through its functional groups: a tert-butyl-protected carboxylate, a primary amine, and two fluorine atoms on the piperidine ring. Key reaction pathways include:

-

Deprotection of the tert-butyl group

-

Acylation/alkylation of the amino group

-

Substitution reactions on the piperidine ring

-

Fluorine-related reactivity

2.1. Deprotection of the tert-butyl group

The tert-butyl ester can be hydrolyzed under acidic conditions to release the carboxylic acid.

-

Reagents : Trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Conditions : Room temperature, short reaction time.

-

Product : 3-amino-4,4-difluoropiperidine-1-carboxylic acid.

This reaction is critical for further derivatization or biological studies requiring free carboxylic acid functionality.

2.2. Acylation of the amino group

The primary amine undergoes nucleophilic acylation with acylating agents.

-

Reagents : Acyl chlorides (e.g., benzoyl chloride), base (e.g., triethylamine).

-

Conditions : Dichloromethane or DMF, 0–5°C.

-

Product : Substituted amide derivatives.

This reaction modifies the amine’s basicity and solubility, influencing pharmacokinetic properties.

2.3. Alkylation of the amino group

The amine can react with alkyl halides or sulfonates via SN2 mechanisms.

-

Reagents : Alkyl halides (e.g., methyl bromide), base (e.g., NaH).

-

Conditions : THF, reflux.

-

Product : Alkylated amine derivatives.

This reaction enhances steric bulk or introduces lipophilic groups for improved membrane permeability.

2.4. Substitution on the piperidine ring

The fluorine atoms at positions 4 and 4 may direct electrophilic substitution, though the piperidine ring’s stability limits reactivity. Potential pathways include:

-

Nucleophilic aromatic substitution : Unlikely due to the absence of strong electron-donating groups.

-

Ring-opening reactions : Not typically observed under standard conditions.

Data Table: Key Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Deprotection of tert-butyl | TFA, DCM | Room temperature, 1–2 hours | 3-amino-4,4-difluoropiperidine-1-carboxylic acid |

| Acylation of amino group | Acyl chloride, Et₃N | 0–5°C, DCM or DMF | Substituted amide derivatives |

| Alkylation of amino group | Alkyl halide, NaH | THF, reflux | Alkylated amine derivatives |

4.1. Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

-

Structure : A five-membered pyrrolidine ring with amino and fluorine substituents at positions 4 and 3, respectively.

-

Reactivity : The smaller ring may enhance ring strain, increasing susceptibility to nucleophilic attack compared to the piperidine derivative .

4.2. Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

-

Structure : Six-membered piperidine ring with amino and fluorine substituents at positions 3 and 4, respectively.

-

Reactivity : The larger ring reduces strain, stabilizing the structure and limiting substitution reactions. Fluorine’s electron-withdrawing effect deactivates the ring but may direct electrophilic attack .

Key Observations

-

The compound’s stability under standard laboratory conditions makes it suitable for multi-step syntheses.

-

Fluorine substitution at positions 4 and 4 provides a unique pharmacophore for drug design, potentially modulating target binding.

-

The tert-butyl group serves as a versatile protecting group, enabling controlled deprotection and subsequent functionalization .

Scientific Research Applications

Orexin Receptor Antagonism

One of the most notable applications of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate is its potential as an orexin receptor antagonist. Orexin receptors are involved in regulating various physiological processes, including sleep-wake cycles and appetite. Compounds that target these receptors may be useful in treating disorders such as obesity, sleep disorders, and addiction.

- Case Study : Research has indicated that derivatives of piperidine compounds can effectively antagonize orexin receptors, suggesting that this compound could be explored for similar therapeutic effects .

Building Block for Synthesis

Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules with specific biological activities.

- Synthesis Pathway : The synthesis of this compound typically involves multiple steps, including the protection of the amino group and subsequent fluorination .

Potential in Drug Development

The structural properties of this compound make it a candidate for further development into pharmaceutical agents targeting various diseases.

| Application Area | Description |

|---|---|

| Orexin receptor antagonism | Potential treatment for obesity and sleep disorders through modulation of orexin signaling. |

| Organic synthesis | Serves as a precursor for synthesizing diverse compounds with targeted biological activities. |

| Drug development | Investigated for incorporation into new therapeutic agents aimed at treating various pathologies. |

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its effects on various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Forms

The (3S)- and (3R)-enantiomers exhibit identical molecular formulas and weights but differ in stereochemical configuration. These enantiomers are critical for biological activity, as chirality influences binding affinity in chiral environments.

Derivatives with Substituted Piperidine Rings

tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate

- Molecular Formula : C₁₂H₂₀N₃O₂

- Molecular Weight : 253.31 g/mol

- Key Differences : Incorporates a bicyclic pyrazolo-pyridine core instead of a piperidine ring. Synthesized via methylhydrazine cyclization, yielding a yellow solid (m.p. 163–165°C) .

- Applications : Used in kinase inhibitor development due to its rigid scaffold.

tert-Butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate

- CAS : 1881296-57-6

- Molecular Formula: C₁₀H₁₆BrF₂NO₂

- Molecular Weight : 300.15 g/mol

- Key Differences: Bromine replaces the amino group at the 3-position, enabling cross-coupling reactions. Purity: 95% (Combi-Blocks) .

Derivatives with Hydroxyl or Aryl Substituents

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

- CAS : 1067914-83-3

- Molecular Formula: C₁₀H₁₇F₂NO₄

- Molecular Weight : 253.24 g/mol

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

Derivatives with Extended Functional Groups

tert-Butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate

- CAS : 1881321-39-6

- Molecular Formula : C₁₉H₂₆F₂N₂O₄

- Molecular Weight : 384.42 g/mol

- Key Differences: Benzyloxycarbonylamino-methyl group at C3 enhances steric bulk and serves as a protected amine intermediate .

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (3S)-enantiomer is more prevalent in suppliers’ catalogs, suggesting higher demand for this configuration in protease inhibitor research .

- Fluorine Effects : 4,4-Difluoro substitution enhances metabolic stability compared to hydroxylated analogs .

- Synthetic Versatility : Bromo and benzyloxycarbonyl derivatives serve as intermediates for further functionalization via cross-coupling or deprotection .

Biological Activity

Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS Number: 1283718-72-8) is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with both amino and difluoro groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C10H18F2N2O2

- Molecular Weight : 236.26 g/mol

- IUPAC Name : this compound

This compound is believed to interact with specific molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with enzymes or receptors, while the difluoro groups enhance lipophilicity and binding affinity. This compound may function as an inhibitor or modulator of various biological pathways, particularly those involved in inflammatory responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. This effect is crucial in conditions characterized by excessive inflammation.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes linked to inflammatory pathways, including NLRP3 inflammasome activation. In vitro assays have shown that certain derivatives of this compound can significantly reduce pyroptotic cell death and cytokine release.

- Neuroprotective Properties : Some studies have explored its role in neuroprotection, particularly in models of neurodegeneration where inflammation plays a critical role.

Table 1: Summary of Biological Activities

Detailed Findings

In a study published by MDPI, compounds similar to this compound were tested for their ability to inhibit pyroptosis and IL-1β release. The results indicated that certain modifications to the structure could enhance anti-inflammatory activity without compromising efficacy at lower concentrations .

Another investigation highlighted the compound's potential as a scaffold for developing new therapeutics aimed at treating inflammatory diseases. The unique substitution pattern provides a platform for further chemical modifications that could lead to more potent derivatives .

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm the presence of fluorine atoms and verify the piperidine backbone. For example, NMR can resolve the difluoro substitution at the 4,4-position .

- Mass Spectrometry (MS): Employ ESI-MS or HRMS to validate molecular weight and detect impurities. Rotameric mixtures (e.g., due to restricted rotation in substituted piperidines) may require advanced techniques like NMR if phosphorylated analogs are present .

- Chromatography: Use HPLC or TLC with UV/fluorescence detection to assess purity. Column chromatography is recommended for isolating rotameric forms during synthesis .

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

Methodological Answer:

- Cross-validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature data for analogous compounds. For example, unexpected splitting in NMR could indicate rotameric equilibria, requiring variable-temperature NMR studies .

- Contradiction resolution: If NMR data conflicts with expected values, confirm the absence of residual solvents or byproducts via GC-MS. Refer to safety data sheets (SDS) for solvent compatibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear fire-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory due to uncharacterized inhalation toxicity .

- Waste disposal: Segregate chemical waste and collaborate with certified waste management services to avoid environmental contamination. Note that ecotoxicity data for this compound is unavailable, necessitating precautionary measures .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical control?

Methodological Answer:

- Reaction design: Incorporate fluorine via electrophilic fluorination or nucleophilic displacement of hydroxyl groups. For example, use DAST (diethylaminosulfur trifluoride) to fluorinate a ketone intermediate .

- Stereochemical control: Employ chiral auxiliaries or asymmetric catalysis to resolve enantiomers. Monitor diastereomer ratios using chiral HPLC .

- Yield optimization: Adjust reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of Boc-protecting group reagents. For instance, tert-butyl dicarbonate in the presence of DMAP can enhance Boc protection efficiency .

Q. What strategies can resolve contradictory bioactivity data in preliminary pharmacological studies?

Methodological Answer:

- Dose-response validation: Conduct IC assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay interference from the Boc group or fluorinated moieties .

- Off-target profiling: Use kinase panels or GPCR binding assays to identify non-specific interactions. Structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) may exhibit similar promiscuity due to piperidine flexibility .

Q. How do the 4,4-difluoro and tert-butyl groups influence the compound’s physicochemical properties and drug-likeness?

Methodological Answer:

- Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Counterbalance by introducing polar substituents (e.g., carbamoyl groups) .

- Metabolic stability: Fluorine atoms reduce metabolic oxidation at the 4-position, as evidenced by in vitro microsomal assays with related fluoropiperidines .

- Conformational rigidity: The 4,4-difluoro substitution restricts piperidine ring puckering, favoring bioactive conformations in target binding pockets. Molecular dynamics simulations can validate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.